molecular formula C17H26N2 B12946860 Rel-(1R,3s,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine

Rel-(1R,3s,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B12946860
M. Wt: 258.4 g/mol
InChI Key: ODDDPQWLNHZECB-ALOPSCKCSA-N
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Description

Rel-(1R,3s,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,3s,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . The reaction conditions usually involve the use of specific catalysts and reagents to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,3s,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific transformation desired.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Rel-(1R,3s,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Rel-(1R,3s,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Rel-(1R,3s,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of Rel-(1R,3s,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[32

Properties

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

IUPAC Name

(1R,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine

InChI

InChI=1S/C17H26N2/c1-16-9-10-17(2,18-16)12-15(11-16)19(3)13-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3/t15?,16-,17+

InChI Key

ODDDPQWLNHZECB-ALOPSCKCSA-N

Isomeric SMILES

C[C@]12CC[C@](N1)(CC(C2)N(C)CC3=CC=CC=C3)C

Canonical SMILES

CC12CCC(N1)(CC(C2)N(C)CC3=CC=CC=C3)C

Origin of Product

United States

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